Superior Selectivity Index (SI) Over the Lead Compound Niclosamide
JMX0281 demonstrates a fundamentally improved therapeutic window compared to the scaffold originator, niclosamide. While niclosamide inhibits HAdV with moderate potency but high cytotoxicity, JMX0281 achieves a selectivity index (SI = CC50/IC50) exceeding 100 [1]. This marks a significant gain over niclosamide's narrow safety profile (SI = 38.2), which is a major known limitation for its repurposing as an antiviral [1]. The improvement stems from both maintained nanomolar potency and substantially reduced cytotoxicity.
| Evidence Dimension | Selectivity Index (SI = CC50 / IC50) |
|---|---|
| Target Compound Data | SI > 100 |
| Comparator Or Baseline | Niclosamide: SI = 38.2 |
| Quantified Difference | SI improved by at least 2.6-fold (>100 vs. 38.2) |
| Conditions | Cell-based antiviral assays against HAdV in cell culture models. |
Why This Matters
A high selectivity index is the primary determinant of a compound's potential for in vivo efficacy and safety, making JMX0281 a significantly more viable tool compound for preclinical animal model studies where niclosamide's toxicity is prohibitive.
- [1] Xu, J., Berastegui-Cabrera, J., Ye, N., Carretero-Ledesma, M., Pachón-Díaz, J., Chen, H., Pachón-Ibáñez, M. E., Sánchez-Céspedes, J., & Zhou, J. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(24), 15733-15751. View Source
